Home > Products > Screening Compounds P32322 > 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole - 851802-39-6

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Catalog Number: EVT-2520469
CAS Number: 851802-39-6
Molecular Formula: C18H14F3N3O3S
Molecular Weight: 409.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective small-molecule antagonist of the P2X7 receptor. [] It exhibits an ED50 of 2.3 mg/kg in rats and demonstrates high oral bioavailability with low-to-moderate clearance in preclinical species. [] Additionally, it shows a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 is a P2X7 antagonist identified through a research program focused on developing novel treatments for mood disorders. [] This compound demonstrated robust P2X7 receptor occupancy at low doses in rats, achieving an ED50 of 0.06 mg/kg. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: Compound 35, a close analog of compound 29, also acts as a P2X7 antagonist and exhibits promising potential for treating mood disorders. [] It displays strong P2X7 receptor occupancy in rats with an ED50 of 0.07 mg/kg. [] Compared to compound 29, compound 35 demonstrates superior solubility and a favorable tolerability profile in preclinical species. [] Due to these characteristics, it has been selected as a clinical candidate for phase I trials to evaluate its safety and tolerability in humans, paving the way for proof-of-concept studies in mood disorder treatment. []

1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives (3a-e) and (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl)furan-2-yl)- 4, 5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone derivatives (4a-e)

Compound Description: These series of pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities. [] Compounds 4b and 4e from this series exhibited the most potent in vivo anti-inflammatory activity. [] Additionally, some compounds within this series displayed promising antibacterial activity. [] In silico studies, including toxicity prediction and drug score profiling, yielded encouraging results for these compounds. [] Furthermore, molecular docking simulations, combined with biological data, suggest that the (4a-e) series holds potential as molecular templates for developing novel anti-inflammatory agents. []

Properties

CAS Number

851802-39-6

Product Name

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone

Molecular Formula

C18H14F3N3O3S

Molecular Weight

409.38

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2

InChI Key

SEZHGFTWFFGFSX-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.